
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurium atom within its structure
Vorbereitungsmethoden
The synthesis of 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol typically involves the reaction of phenylacetylene with tellurium-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it into tellurides.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Its potential biological activity is being explored, particularly in the context of its antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The tellurium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-ol can be compared with other tellurium-containing compounds such as:
- Diphenyl ditelluride
- Tellurophene derivatives
- Tellurium dioxide
What sets this compound apart is its unique structure, which combines a phenyl group, a tellurium atom, and a propyn-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
920977-31-7 |
|---|---|
Molekularformel |
C13H10OTe |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
3-(5-phenyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C13H10OTe/c14-10-4-7-12-8-9-13(15-12)11-5-2-1-3-6-11/h1-3,5-6,8-9,14H,10H2 |
InChI-Schlüssel |
FQXRWRVGJGSVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)
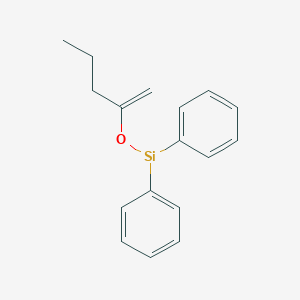
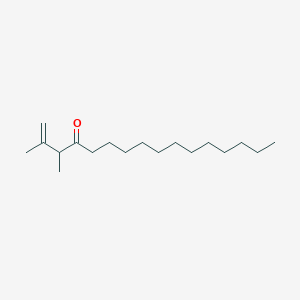
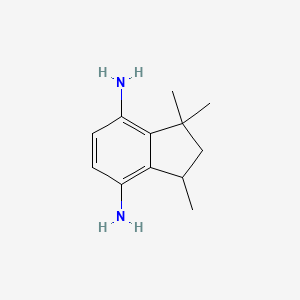
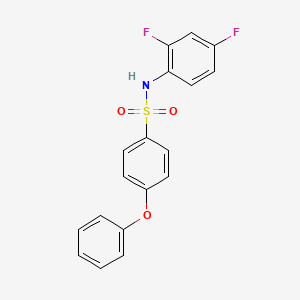
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)

![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)
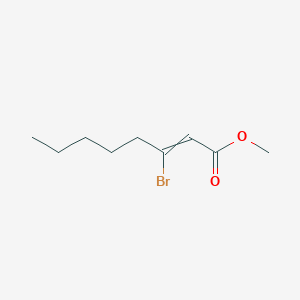
![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
